![molecular formula C23H29N3O4S2 B2449066 4-[bis(2-methylpropyl)sulfamoyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide CAS No. 497073-53-7](/img/structure/B2449066.png)
4-[bis(2-methylpropyl)sulfamoyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[bis(2-methylpropyl)sulfamoyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. This compound has been synthesized using various methods, and its mechanism of action has been studied to understand its biochemical and physiological effects. In
Applications De Recherche Scientifique
4-[bis(2-methylpropyl)sulfamoyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide has been studied for its potential applications in biomedical research. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. This compound has also been investigated for its potential use as a diagnostic tool for various diseases.
Mécanisme D'action
The mechanism of action of 4-[bis(2-methylpropyl)sulfamoyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide is not fully understood. It is believed to exert its effects by inhibiting certain enzymes and signaling pathways involved in inflammation, cancer, and microbial infections. Further research is needed to elucidate its precise mechanism of action.
Biochemical and Physiological Effects
Studies have shown that this compound exhibits various biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, and reduce the activity of certain enzymes involved in cancer progression, such as matrix metalloproteinases. This compound has also been shown to exhibit antimicrobial activity against various bacterial and fungal strains.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-[bis(2-methylpropyl)sulfamoyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide in lab experiments is its ability to selectively inhibit certain enzymes and signaling pathways, making it a valuable tool for studying the mechanisms of various diseases. However, its limitations include its potential toxicity and the need for further research to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are several future directions for research on 4-[bis(2-methylpropyl)sulfamoyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide. One area of interest is its potential use as a diagnostic tool for various diseases. Another direction for research is the development of more efficient and cost-effective synthesis methods for this compound. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects, as well as its potential applications in the treatment of various diseases.
Conclusion
In conclusion, this compound is a chemical compound that has potential applications in biomedical research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential applications and limitations.
Méthodes De Synthèse
The synthesis of 4-[bis(2-methylpropyl)sulfamoyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide has been reported in several studies. One of the most commonly used methods involves the reaction of 4-methoxy-1,3-benzothiazol-2-amine with 4-nitrobenzoyl chloride in the presence of triethylamine, followed by reduction with sodium dithionite and reaction with bis(2-methylpropyl)amine and sulfuric acid. The resulting compound is then purified using column chromatography to obtain the desired product.
Propriétés
IUPAC Name |
4-[bis(2-methylpropyl)sulfamoyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O4S2/c1-15(2)13-26(14-16(3)4)32(28,29)18-11-9-17(10-12-18)22(27)25-23-24-21-19(30-5)7-6-8-20(21)31-23/h6-12,15-16H,13-14H2,1-5H3,(H,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMMHLUOCFJKXHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(C)C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(C=CC=C3S2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

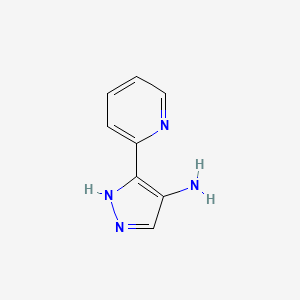

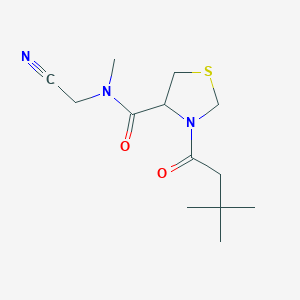
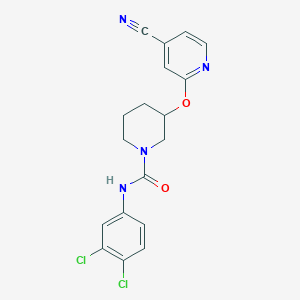

![(Z)-3-[3-(4-Butoxy-3-fluorophenyl)-1-phenylpyrazol-4-yl]-2-cyano-N-cyclohexylprop-2-enamide](/img/structure/B2448993.png)
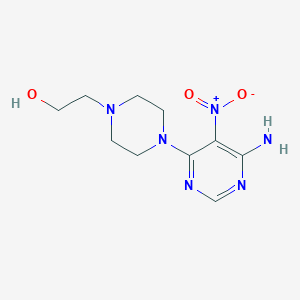
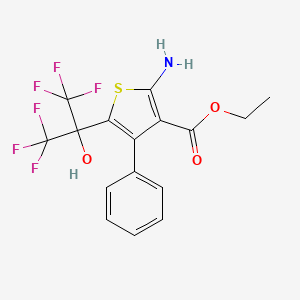
![8-fluoro-3-(3-methoxybenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B2448996.png)
![N'-[(1Z)-[4-(dimethylamino)phenyl]methylidene]-2-(1H-pyrrol-1-yl)benzohydrazide](/img/structure/B2448997.png)
![2-((2-methyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(o-tolyl)propanamide](/img/structure/B2448998.png)
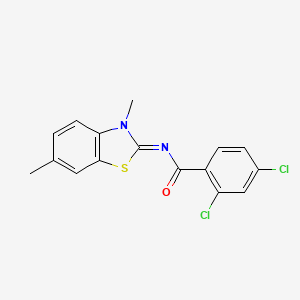
![Methyl 3-{[(4-bromophenyl)amino]sulfonyl}thiophene-2-carboxylate](/img/structure/B2449000.png)
![2-Methyl-4-[[1-[(2-methyl-1,2,4-triazol-3-yl)methyl]piperidin-4-yl]methoxy]pyridine](/img/structure/B2449006.png)